![molecular formula C19H17F3N4OS B6560440 7-(4-methoxyphenyl)-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole CAS No. 921541-25-5](/img/structure/B6560440.png)
7-(4-methoxyphenyl)-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
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Overview
Description
This compound is a derivative of imidazo[2,1-c][1,2,4]triazole, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazo[2,1-c][1,2,4]triazole ring, which is a type of heterocyclic ring. Attached to this ring would be a phenyl ring with a methoxy (OCH3) substituent, a phenyl ring with a trifluoromethyl (CF3) substituent, and a sulfanyl (SH) group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic ring, as well as the various substituents. The methoxy, trifluoromethyl, and sulfanyl groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the heterocyclic ring, the types and positions of the substituents, and the overall size and shape of the molecule .Scientific Research Applications
Medicinal Chemistry and Drug Development
The imidazo[2,1-c][1,2,4]triazole scaffold has attracted attention in medicinal chemistry due to its potential as a drug candidate. Researchers explore derivatives of this compound for their anti-inflammatory, antiviral, and anticancer properties. The trifluoromethanesulfonate group enhances solubility and bioavailability, making it an interesting target for drug design .
Photophysical Properties
Imidazo[2,1-c][1,2,4]triazoles exhibit interesting photophysical properties, including fluorescence and phosphorescence. Researchers study their luminescent behavior for applications in organic light-emitting diodes (OLEDs), sensors, and imaging probes. The trifluoromethanesulfonate moiety may influence these properties .
Mechanism of Action
Safety and Hazards
Future Directions
The study and development of new heterocyclic compounds is a vibrant field of research in organic chemistry, with potential applications in areas such as pharmaceuticals, agrochemicals, and materials science. This particular compound could potentially be of interest in these areas, depending on its specific properties and activities .
properties
IUPAC Name |
7-(4-methoxyphenyl)-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4OS/c1-27-16-8-6-15(7-9-16)25-10-11-26-17(25)23-24-18(26)28-12-13-2-4-14(5-3-13)19(20,21)22/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUWKMVDJJFAKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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